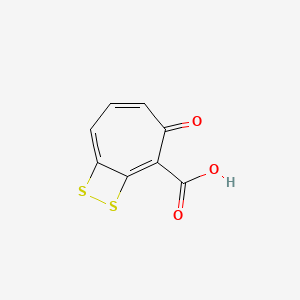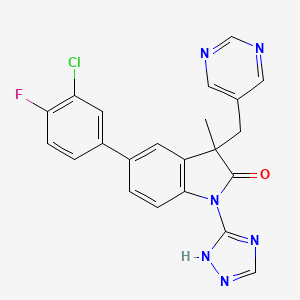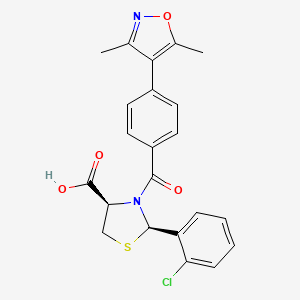
UNC0379
Vue d'ensemble
Description
Applications De Recherche Scientifique
UNC0379 has a wide range of scientific research applications, including:
Biology: Employed in research on cell cycle regulation, DNA damage response, and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in various cancers, including glioblastoma, ovarian cancer, and neuroblastoma
Industry: Utilized in the development of novel therapeutic agents targeting epigenetic modifications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'UNC0379 implique plusieurs étapes, en commençant par la préparation du noyau de quinazolin-4-amine. Les étapes clés comprennent :
Formation du noyau de quinazolin-4-amine : Cela implique la réaction de l'acide 2-amino-4,5-diméthoxybenzoïque avec la formamide pour obtenir le noyau de quinazolin-4-amine.
Réactions de substitution : Le noyau est ensuite soumis à des réactions de substitution avec la pyrrolidine et la pentylamine pour introduire respectivement les groupes pyrrolidin-1-yle et pentyle.
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour obtenir des rendements et une pureté plus élevés, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes de purification .
Analyse Des Réactions Chimiques
Types de réactions
L'UNC0379 subit principalement des réactions de substitution en raison de la présence de groupes amine réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent la pyrrolidine et la pentylamine, les réactions étant généralement effectuées en présence d'une base telle que l'hydrure de sodium.
Réactions d'oxydation : Ces réactions peuvent être effectuées à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du noyau de quinazolin-4-amine, selon les réactifs et les conditions spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : Investigué pour ses effets thérapeutiques potentiels dans divers cancers, notamment le glioblastome, le cancer de l'ovaire et le neuroblastome
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les modifications épigénétiques.
Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement la méthyltransférase lysine SETD8. Cette inhibition empêche la monométhylation de l'histone H4 au niveau de la lysine 20 (H4K20), entraînant des modifications de la structure de la chromatine et de l'expression des gènes. Les cibles moléculaires du composé comprennent l'enzyme SETD8 et les voies associées impliquées dans la réponse aux dommages de l'ADN et la régulation du cycle cellulaire .
Mécanisme D'action
UNC0379 exerts its effects by selectively inhibiting the lysine methyltransferase SETD8. This inhibition prevents the monomethylation of histone H4 at lysine 20 (H4K20), leading to alterations in chromatin structure and gene expression. The compound’s molecular targets include the SETD8 enzyme and associated pathways involved in DNA damage response and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Composés similaires
CHR-6494 : Un sel de trifluoroacétate avec des effets inhibiteurs similaires sur les méthyltransférases des histones.
VUF11207 : Un autre sel de trifluoroacétate avec des activités biologiques comparables.
Unicité
L'UNC0379 est unique en raison de sa forte sélectivité pour la méthyltransférase lysine SETD8 et de sa capacité à inhiber la monométhylation de l'histone H4 au niveau de la lysine 20. Cette spécificité en fait un outil précieux pour étudier les rôles biologiques de SETD8 et développer des thérapies ciblées pour les maladies associées aux modifications épigénétiques .
Propriétés
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCGGWTIDNVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of UNC0379 and how does it exert its effects?
A1: this compound is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. [] SETD8 is the sole enzyme known to catalyze the monomethylation of histone H4 at lysine 20 (H4K20me1). [] By inhibiting SETD8, this compound reduces H4K20me1 levels, impacting downstream gene expression and cellular processes. [, , ]
Q2: What are some of the biological processes affected by this compound treatment?
A2: Studies have shown that this compound can:
- Inhibit proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia [] and high-grade serous ovarian cancer [].
- Impair DNA repair mechanisms in cervical cancer cells, enhancing their sensitivity to cisplatin. []
- Suppress the expression of fibrotic markers like α-smooth muscle actin (SMA) and ED-A-fibronectin in lung myofibroblasts, potentially mitigating lung fibrosis. []
- Delay tentacle bud emergence and impair foot regeneration in Hydra, suggesting a role for SETD8 in tissue regeneration. []
Q3: How does the structure of this compound contribute to its activity and selectivity?
A3: this compound (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine) acts as a substrate-competitive inhibitor, meaning it competes with the substrate for binding to the SETD8 active site. [] Comprehensive structure-activity relationship (SAR) studies have explored modifications to the quinazoline scaffold of this compound, revealing key structural features for potency and selectivity. [] These studies identified substituents at various positions that influence its interaction with SETD8. []
Q4: Has this compound been tested in in vivo models, and if so, what were the outcomes?
A4: Yes, this compound has demonstrated efficacy in preclinical animal models:
- Intratracheal administration of this compound ameliorated bleomycin-induced lung fibrosis in mice, reducing collagen deposition without significantly affecting inflammatory responses. []
- In a mouse model of acute myeloid leukemia, both SETD8 knockdown and this compound treatment inhibited tumor formation and infiltration. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
